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Compound of Interest

Compound Name:
(S)-6-Fluoroindan-1-amine

hydrochloride

Cat. No.: B2862170 Get Quote

In modern drug discovery, the pursuit of molecular candidates with optimized ADMET

(Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles is paramount. The

strategic incorporation of fluorine into organic molecules can profoundly influence key

properties such as metabolic stability, membrane permeability, and binding affinity.[1][2] When

this is combined with a rigid, three-dimensional scaffold like the indan nucleus, and further

refined by introducing a specific stereocenter, the result is a high-value chiral building block.

(S)-6-Fluoroindan-1-amine hydrochloride represents such a building block—a convergence

of fluorine chemistry, a privileged carbocyclic structure, and stereochemical precision. This

guide provides an in-depth examination of its chemical properties, synthesis, and potential

applications for researchers and drug development professionals.

Core Physicochemical and Structural Properties
(S)-6-Fluoroindan-1-amine hydrochloride is a primary amine presented as its hydrochloride

salt to improve stability and handling. The molecule's structure features a bicyclic indan

system, a fluorine atom at the 6-position of the aromatic ring, and a chiral amine at the 1-

position, fixed in the (S)-configuration.

Key Chemical Data
A summary of the core chemical identifiers and properties for (S)-6-Fluoroindan-1-amine
hydrochloride is presented below.
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Property Value Source(s)

CAS Number 1391354-92-9 [3][4][5][6]

Molecular Formula C₉H₁₁ClFN [3][7]

Molecular Weight 187.64 g/mol [3][7]

Appearance White to off-white solid [3]

Purity Typically ≥97% [4]

Melting Point Data not publicly available

Solubility

Data not publicly available;

expected to have some

solubility in water and alcohols

due to its salt form.

Storage

Store at room temperature

under an inert atmosphere;

reported to be air and moisture

sensitive.

Synthesis and Stereochemical Control
The synthesis of a single enantiomer like (S)-6-Fluoroindan-1-amine hydrochloride requires

a strategy that can establish the desired stereocenter with high fidelity. A common and logical

approach involves the synthesis of a prochiral ketone precursor, 6-Fluoro-1-indanone, followed

by stereoselective conversion to the amine.

Synthesis of the Key Intermediate: 6-Fluoro-1-indanone
The precursor, 6-Fluoro-1-indanone, is a critical intermediate. A well-established method for its

synthesis involves an intramolecular Friedel-Crafts acylation (a cyclization) of 3-(4-

fluorophenyl)propionic acid.[8][9] This acid is typically prepared by the reduction of p-

fluorocinnamic acid.[8]

The overall workflow is summarized below.
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Part 1: Precursor Synthesis

Part 2: Chiral Amine Formation

p-Fluorocinnamic Acid

3-(4-fluorophenyl)propionic acid

 H₂, PtO₂
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 AlCl₃
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 (e.g., NH₄OAc, NaBH₃CN) 
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 (e.g., N-Acetyl-L-glutamic acid) 

(S)-6-Fluoroindan-1-amine

 Base 

(S)-6-Fluoroindan-1-amine HCl

 HCl 
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Caption: Representative synthetic workflow for (S)-6-Fluoroindan-1-amine HCl.
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Establishing the (S)-Stereocenter: The Importance of
Chirality
Biological systems are inherently chiral, meaning enantiomers of a drug can have vastly

different pharmacological, toxicological, and metabolic profiles.[10][11][12] The (R)-enantiomer

of the non-fluorinated analogue, 1-aminoindan, is the precursor to Rasagiline, a potent

monoamine oxidase inhibitor, highlighting the critical need for stereochemical purity in this class

of compounds.[13][14]

There are two primary strategies to obtain the desired (S)-enantiomer from 6-Fluoro-1-

indanone:

Chiral Resolution (Classical Approach): This involves the non-selective conversion of the

ketone to a racemic amine, followed by separation. The racemic amine is treated with a

chiral resolving agent, such as N-acetyl-L-glutamic acid or a derivative of tartaric acid, to

form a pair of diastereomeric salts.[13][15] These salts have different physical properties

(e.g., solubility) and can be separated by fractional crystallization. The desired diastereomer

is then treated with a base to liberate the pure (S)-amine.

Asymmetric Synthesis: Modern methods utilize chiral catalysts or reagents to directly convert

the ketone into the (S)-amine with high enantiomeric excess. This can be achieved through

asymmetric reductive amination or by enzymatic methods, which offer high selectivity under

mild conditions.[16]

Representative Protocol: Synthesis via Reductive
Amination and Chiral Resolution
This protocol describes a generalized, multi-step synthesis based on established chemical

principles.[13][17][18][19]

Step 1: Synthesis of Racemic 6-Fluoroindan-1-amine

Reaction Setup: To a solution of 6-Fluoro-1-indanone (1.0 eq) in methanol, add ammonium

acetate (10 eq). Stir the mixture at room temperature until the indanone is fully dissolved.
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Imine Formation: The formation of the intermediate imine is an equilibrium process. The

large excess of the ammonia source drives the reaction forward.

Reduction: Cool the solution in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5

eq) portion-wise. Causality: NaBH₃CN is a selective reducing agent that reduces the

protonated imine (iminium ion) much faster than the ketone, allowing for a one-pot reaction

with minimal side products.[18]

Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction

by adding water. Adjust the pH to basic (pH > 10) with NaOH solution and extract the product

with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous

sodium sulfate and concentrate under vacuum to yield the racemic amine.

Step 2: Chiral Resolution of (R/S)-6-Fluoroindan-1-amine

Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent such as methanol

or ethanol. In a separate flask, dissolve the resolving agent, N-acetyl-L-glutamic acid (0.5 eq,

as it has two acidic protons but typically forms a salt with one), in the same solvent, heating

gently if necessary.

Crystallization: Slowly add the resolving agent solution to the amine solution. Spontaneous

precipitation of one diastereomeric salt should occur. Allow the mixture to stir at room

temperature and then cool in an ice bath to maximize crystallization. Causality: The (S)-

amine/(L)-acid and (R)-amine/(L)-acid diastereomers have different crystal lattice energies

and solubilities, allowing one to selectively crystallize.

Isolation: Collect the precipitated solid by vacuum filtration and wash with a small amount of

cold solvent.

Liberation of Free Amine: Suspend the isolated diastereomeric salt in water and add a strong

base (e.g., 2M NaOH) to deprotonate the amine. Extract the pure (S)-6-Fluoroindan-1-amine

into an organic solvent.

Step 3: Formation of the Hydrochloride Salt

Salt Formation: Dissolve the purified (S)-amine in a suitable solvent like diethyl ether or ethyl

acetate.
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Precipitation: Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a

compatible solvent (e.g., 2M HCl in diethyl ether), until precipitation is complete.

Isolation: Collect the white solid by vacuum filtration, wash with the solvent, and dry under

vacuum to yield the final product, (S)-6-Fluoroindan-1-amine hydrochloride.

Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and

stereochemical integrity of the final compound.

Spectroscopic Analysis (Expected Signatures)
While a public database of spectra for this specific molecule is not readily available, the

expected spectroscopic signatures can be predicted based on its structure and data from close

analogues like 1-aminoindan.[20]

¹H NMR:

Aromatic Region (~7.0-7.5 ppm): Three protons on the fluorophenyl ring will exhibit a

characteristic splitting pattern (e.g., a doublet of doublets, a triplet of doublets) due to ³J(H-

H) and ⁴J(H-F) couplings.

Benzylic Methine (~4.5-5.0 ppm): The single proton at the chiral center (C1-H) is expected

to be a triplet or multiplet, coupled to the two adjacent C2 protons.

Aliphatic Region (~2.0-3.5 ppm): The four protons on the five-membered ring (C2-H₂ and

C3-H₂) will appear as complex multiplets.

Amine Protons (~8.0-9.0 ppm): The -NH₃⁺ protons will appear as a broad singlet.

Mass Spectrometry (MS):

In positive-ion ESI-MS, the primary ion observed would be the molecular ion of the free

base [M+H]⁺ at m/z 152.08, corresponding to the formula [C₉H₁₁FN + H]⁺.

Chromatographic Purity and Chiral Analysis
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A standard workflow for confirming the quality of the final product is outlined below.

Purity Assessment

Identity Confirmation Enantiomeric Purity

(S)-6-Fluoroindan-1-amine HCl

RP-HPLC

 C18 column
 ACN/H₂O gradient 

LC-MS

 ESI+ 

Chiral HPLC

 e.g., Chiralcel OD-H column
 Heptane/IPA mobile phase 

Purity >97% Correct Mass e.e. >99%

Click to download full resolution via product page

Caption: Analytical workflow for quality control of the final product.

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

System: HPLC with UV detection (e.g., at 254 nm).

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

Flow Rate: 1.0 mL/min.
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Analysis: Dissolve a small sample of the hydrochloride salt in the initial mobile phase

composition. Inject and integrate the peak areas to determine the purity percentage.

Applications in Research and Drug Discovery
(S)-6-Fluoroindan-1-amine hydrochloride is best understood as a versatile chiral building

block for the synthesis of more complex pharmaceutical agents. Its value stems from the

combination of its three core structural features.

The Chiral 1-Aminoindan Core: This rigid scaffold is a "privileged" structure in medicinal

chemistry, particularly for central nervous system (CNS) targets. It positions substituents in a

well-defined three-dimensional space, facilitating specific interactions with biological targets

like enzymes and receptors.

The 6-Fluoro Substituent: The introduction of fluorine can significantly enhance a drug

candidate's profile. It can block metabolic attack at that position (increasing half-life), alter the

acidity of nearby protons, and improve binding affinity through favorable electrostatic

interactions.[1][2]

Potential Therapeutic Areas: Given that the indanone framework is used in the development

of drugs for neurological disorders and cancer, this building block is a valuable starting point

for creating new chemical entities in these fields.[21] For example, derivatives could be

explored as enzyme inhibitors or receptor modulators where the amine serves as a key

anchoring point or a handle for further chemical elaboration.

Safety, Handling, and Storage
As a research chemical, (S)-6-Fluoroindan-1-amine hydrochloride must be handled with

appropriate precautions.

Hazard Profile: Based on data for analogous compounds, it should be considered harmful if

swallowed or in contact with skin, and capable of causing skin and serious eye irritation.

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat,

safety glasses, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability,

storage under an inert gas like argon or nitrogen is recommended to protect against air and

moisture sensitivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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